molecular formula C12H17NO3 B11882652 8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one

8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one

Cat. No.: B11882652
M. Wt: 223.27 g/mol
InChI Key: LZKCHVKGAQOWQL-UHFFFAOYSA-N
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Description

8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one is an organic heterotricyclic compound It is characterized by its complex structure, which includes a hydroxy group, a methyl group, and an isoxazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxy and methyl groups. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The process may include steps such as distillation, crystallization, and chromatography to purify the compound. The choice of catalysts and reagents is crucial to minimize by-products and enhance the overall yield.

Chemical Reactions Analysis

Types of Reactions

8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the isoxazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dehydroxylated or reduced isoxazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate the activity of various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

8a-hydroxy-6-methyl-3a,4,4a,5,6,7,8,9-octahydrobenzo[f][2,1]benzoxazol-3-one

InChI

InChI=1S/C12H17NO3/c1-7-2-3-12(15)6-10-9(5-8(12)4-7)11(14)16-13-10/h7-9,15H,2-6H2,1H3

InChI Key

LZKCHVKGAQOWQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC3=NOC(=O)C3CC2C1)O

Origin of Product

United States

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